molecular formula C12H13N3O2 B5852321 3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole

3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole

Cat. No.: B5852321
M. Wt: 231.25 g/mol
InChI Key: IVWIDZGHZOZJCE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-nitrobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid, sulfuric acid).

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole is primarily based on its ability to interact with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[(4-nitrophenyl)methyl]pyrazole stands out due to the presence of both the nitrophenyl and dimethyl groups, which confer unique reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,5-dimethyl-1-[(4-nitrophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-7-10(2)14(13-9)8-11-3-5-12(6-4-11)15(16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIDZGHZOZJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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